Cefoperazone sodium Cefoperazone sodium Cefoperazone sodium is an organic molecular entity.
Cefoperazone Sodium is the sodium salt form of cefoperazone and a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Cefoperazone sodium inhibits bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis.
Semisynthetic broad-spectrum cephalosporin with a tetrazolyl moiety that is resistant to beta-lactamase. It may be used to treat Pseudomonas infections.
Brand Name: Vulcanchem
CAS No.: 62893-20-3
VCID: VC21346904
InChI: InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1
SMILES:
Molecular Formula: C25H27N9NaO8S2
Molecular Weight: 668.7 g/mol

Cefoperazone sodium

CAS No.: 62893-20-3

Cat. No.: VC21346904

Molecular Formula: C25H27N9NaO8S2

Molecular Weight: 668.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefoperazone sodium - 62893-20-3

CAS No. 62893-20-3
Molecular Formula C25H27N9NaO8S2
Molecular Weight 668.7 g/mol
IUPAC Name sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1
Standard InChI Key NMANBWFYJSWTBZ-WERGMSTESA-N
Isomeric SMILES CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]
Canonical SMILES CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]
Appearance White to Off-White Solid
Melting Point 188-190

Chemical Properties and Structure

Cefoperazone Sodium is characterized by specific chemical properties that contribute to its pharmaceutical value and clinical applications. The compound has a molecular formula of C₂₅H₂₆N₉NaO₈S₂ with a molecular weight of 667.65 g/mol . It appears as a white powder and demonstrates excellent water solubility, making it suitable for parenteral administration .

The pH of a freshly reconstituted 25% (w/v) solution typically ranges between 4.5 and 6.5, and the solution appears colorless to straw yellow depending on concentration . Each gram of Cefoperazone Sodium contains approximately 34 mg (1.5 mEq) of sodium . The compound's Chemical Abstracts Service (CAS) number is 62893-20-3, providing a unique identifier for this specific pharmaceutical agent .

Table 1: Chemical and Physical Properties of Cefoperazone Sodium

PropertySpecification
Chemical FormulaC₂₅H₂₆N₉NaO₈S₂
Molecular Weight667.65 g/mol
Physical AppearanceWhite powder
SolubilityFreely soluble in water
pH (25% w/v solution)4.5-6.5
Sodium Content34 mg (1.5 mEq) per gram
CAS Number62893-20-3
Storage RequirementsStore at 4°C, protect from light and air

Mechanism of Action

Cefoperazone Sodium exhibits the characteristic mechanism of action shared by β-lactam antibiotics. It primarily targets and interferes with penicillin-binding proteins (PBPs) involved in the final phase of peptidoglycan synthesis within bacterial cell walls . By binding to these proteins, Cefoperazone Sodium inhibits the formation of peptidoglycan cross-links, which are essential for maintaining cell wall integrity and strength .

The interaction with PBPs disrupts the catalyzation of the pentaglycine crosslink between alanine and lysine residues, a critical structural component that provides bacterial cell walls with their characteristic strength and rigidity . This disruption compromises the structural integrity of the bacterial cell wall, ultimately leading to osmotic instability, cell lysis, and bacterial death .

A particularly valuable attribute of Cefoperazone Sodium is its resistance to β-lactamases, enzymes produced by many resistant bacteria that typically hydrolyze and inactivate β-lactam antibiotics . This resistance to enzymatic degradation significantly enhances the antibiotic's effectiveness against bacterial strains that have developed resistance to other β-lactam antibiotics through β-lactamase production .

Pharmacokinetics

The pharmacokinetic profile of Cefoperazone Sodium contributes significantly to its clinical utility. Following administration, the drug achieves high serum and bile concentrations, enhancing its effectiveness against systemic infections and biliary tract pathogens .

Serum concentration studies following intravenous administration demonstrate predictable dose-dependent relationships. After a single 15-minute constant rate intravenous infusion, the drug produces concentration levels that correlate with the administered dose, whether 1, 2, 3, or 4 grams . Similarly, intramuscular administration of 1 or 2 grams results in reliable serum concentrations, though the absorption profile differs from intravenous administration .

These pharmacokinetic properties allow for flexible dosing regimens tailored to infection severity and patient characteristics. The drug's reliable concentration-time profile supports both twice-daily and thrice-daily administration schedules, depending on clinical requirements and the specific infection being treated .

Clinical Efficacy

Extensive clinical research has established Cefoperazone Sodium as a highly effective antimicrobial agent across various infection types. Multicenter trials involving 1,659 adults and 438 children with serious bacterial infections have documented impressive clinical outcomes across geographical regions .

In adult patients, who typically received either 1 g (42%) or 2 g (53%) administered intravenously twice daily for 8-10 days, satisfactory clinical responses were achieved in 91% of 586 assessable patients with respiratory tract infections, 94% of 571 with urinary tract infections, and 93% of 301 with miscellaneous infections .

Table 2: Clinical Efficacy of Cefoperazone Sodium in Adult Patients

Infection TypeNumber of Assessable PatientsSatisfactory Clinical Response (%)
Respiratory Tract Infections58691%
Urinary Tract Infections57194%
Miscellaneous Infections30193%

Dosage and Administration

Cefoperazone Sodium is primarily administered parenterally, either through intravenous or intramuscular routes, with dosing regimens tailored to patient age, infection severity, and clinical circumstances .

For adult patients with serious bacterial infections, the most common dosing regimen involves either 1 g (42% of patients) or 2 g (53% of patients) administered intravenously twice daily for a duration of 8-10 days . This regimen has demonstrated high efficacy rates across various infection types while maintaining an acceptable safety profile.

In pediatric populations, the standard dosage ranges from 25 to 50 mg/kg administered two or three times daily for approximately seven days . This dosing schedule has shown excellent clinical effectiveness for a wide variety of infections, including serious conditions such as meningitis .

Cefoperazone Sodium is available in crystalline form supplied in vials containing either 1 g or 2 g of the antibiotic as cefoperazone sodium, formulated for either intravenous or intramuscular administration . The flexibility in administration routes enhances its utility in various clinical settings, from critical care to outpatient management.

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